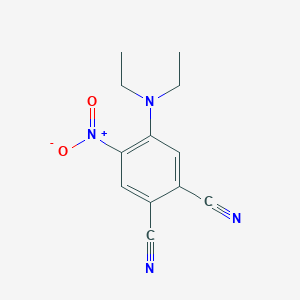![molecular formula C31H20N2O5 B10874910 3',6'-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10874910.png)
3',6'-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9'-xanthen]-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a central carbon atom connected to two different ring systems. The presence of hydroxyl groups and a naphthyl moiety further enhances its chemical reactivity and potential utility in research and industry .
Vorbereitungsmethoden
The synthesis of 3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one typically involves the reaction of fluorescein hydrazide with an excess of 2-hydroxy-1-naphthaldehyde in acetonitrile. This reaction results in the formation of the desired compound, which can be isolated and purified through crystallization . The reaction conditions include maintaining the temperature at around 293 K and using a multi-scan absorption correction method during the crystallization process .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the imine group, leading to the formation of amines.
Wissenschaftliche Forschungsanwendungen
3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a fluorescent dye due to its excellent fluorescence properties, making it useful in various analytical techniques.
Biology: The compound is employed in biological assays to label and track biomolecules, aiding in the study of cellular processes.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and imine groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The spiro structure also contributes to its ability to fit into specific binding sites, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one include:
Fluorescein: A widely used fluorescent dye with similar structural features but lacking the spiro configuration.
Rhodamine: Another fluorescent dye with a different core structure but similar applications in labeling and tracking biomolecules.
Coumarin: Known for its fluorescence properties, coumarin derivatives are used in similar applications but have a different chemical backbone. The uniqueness of 3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one lies in its spiro structure, which imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications.
Eigenschaften
Molekularformel |
C31H20N2O5 |
|---|---|
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
3',6'-dihydroxy-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C31H20N2O5/c34-19-10-12-25-28(15-19)38-29-16-20(35)11-13-26(29)31(25)24-8-4-3-7-22(24)30(37)33(31)32-17-23-21-6-2-1-5-18(21)9-14-27(23)36/h1-17,34-36H/b32-17+ |
InChI-Schlüssel |
OVDOJFWIHQPXLE-VTNSRFBWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=O)C4=CC=CC=C4C35C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=O)C4=CC=CC=C4C35C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde](/img/structure/B10874835.png)
![2-(3-Nitrophenyl)-2-oxoethyl 3-[(2-methylpropanoyl)amino]benzoate](/img/structure/B10874838.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(4-methylbenzyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874840.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874851.png)

![N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10874855.png)
![dimethyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate](/img/structure/B10874868.png)
![N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B10874874.png)
![2-[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-1-naphthol](/img/structure/B10874878.png)
![3-(4-tert-butylphenyl)-11-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874891.png)
![1-(4-chlorophenyl)-2-({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)ethanone](/img/structure/B10874906.png)
![4-(3-hydroxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10874909.png)
![2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B10874922.png)
![N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-9H-xanthene-9-carboxamide](/img/structure/B10874924.png)
